molecular formula C7H14N2O B572696 N-[(3R)-pyrrolidin-3-ylmethyl]acetamide CAS No. 1225062-97-4

N-[(3R)-pyrrolidin-3-ylmethyl]acetamide

Cat. No.: B572696
CAS No.: 1225062-97-4
M. Wt: 142.202
InChI Key: BEAWFOYVSBYVCD-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R)-pyrrolidin-3-ylmethyl]acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-pyrrolidin-3-ylmethyl]acetamide typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method includes the alkylation of a pyrrolidine derivative with an appropriate acetamide precursor under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium phosphate monohydrate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and sustainability. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3R)-pyrrolidin-3-ylmethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-[(3R)-pyrrolidin-3-ylmethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[(3R)-pyrrolidin-3-ylmethyl]acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor proteins, modulating their activity. The exact pathways can vary depending on the biological context, but common targets include enzymes involved in metabolic processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3R)-pyrrolidin-3-ylmethyl]acetamide is unique due to its specific stereochemistry and the presence of the acetamide group, which can influence its binding affinity and biological activity. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

N-[[(3R)-pyrrolidin-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)9-5-7-2-3-8-4-7/h7-8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAWFOYVSBYVCD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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